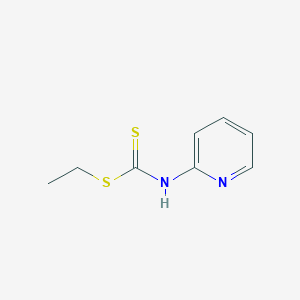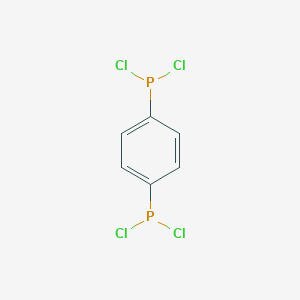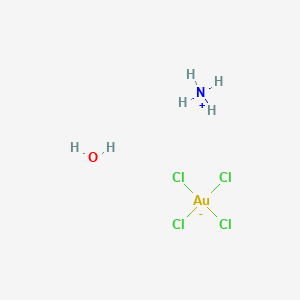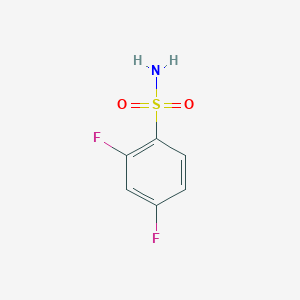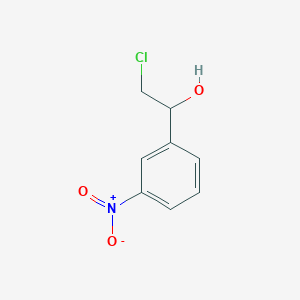
2-Chloro-1-(3-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-nitrophenyl)ethanol is a chemical compound that is widely used in scientific research. It is also known as 3-Nitro-2-chlorophenylethanol or NCP-EtOH. This compound has a variety of applications in the field of biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood. However, it is believed to act as a competitive inhibitor of ADH. This inhibition leads to the accumulation of acetaldehyde, which is toxic to cells. The accumulation of acetaldehyde may also lead to the formation of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of cancer.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Chloro-1-(3-nitrophenyl)ethanol are complex and depend on the specific experimental conditions. In general, it has been shown to inhibit the activity of ADH and increase the levels of acetaldehyde in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of 2-Chloro-1-(3-nitrophenyl)ethanol on normal cells are not well understood.
実験室実験の利点と制限
The advantages of using 2-Chloro-1-(3-nitrophenyl)ethanol in lab experiments include its well-established synthesis method, its ability to act as a substrate for ADH, and its potential as an anticancer agent. However, there are also limitations to its use. For example, it may not be suitable for experiments involving normal cells, as it has been shown to induce apoptosis in cancer cells. In addition, its effects on the liver and other organs may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-Chloro-1-(3-nitrophenyl)ethanol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound. Another area of interest is its effects on normal cells and tissues. More research is needed to determine the potential risks associated with the use of this compound in lab experiments. Finally, the mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood and further studies are needed to elucidate its effects on cellular processes.
合成法
The synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol is a multi-step process that involves the reaction of 3-Nitrobenzaldehyde with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to yield 2-Chloro-1-(3-nitrophenyl)ethanol. This synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
2-Chloro-1-(3-nitrophenyl)ethanol has a variety of applications in scientific research. It is commonly used as a substrate for the enzyme alcohol dehydrogenase (ADH) in biochemical assays. It is also used as a fluorescent probe for the detection of ADH activity. In addition, it has been shown to inhibit the growth of certain cancer cells and has potential as an anticancer agent. Furthermore, it has been used to study the effects of alcohol consumption on the liver and other organs.
特性
CAS番号 |
13425-36-0 |
|---|---|
製品名 |
2-Chloro-1-(3-nitrophenyl)ethanol |
分子式 |
C8H8ClNO3 |
分子量 |
201.61 g/mol |
IUPAC名 |
2-chloro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
InChIキー |
AJHYSIGTVNOJDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
同義語 |
Benzenemethanol, alpha-(chloromethyl)-3-nitro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



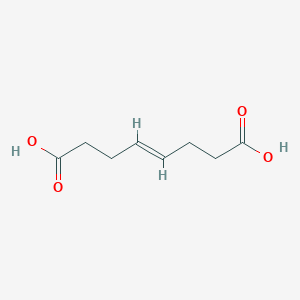
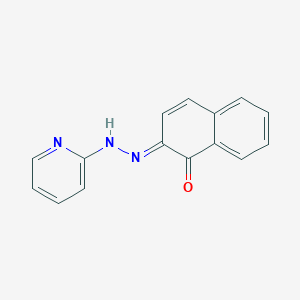
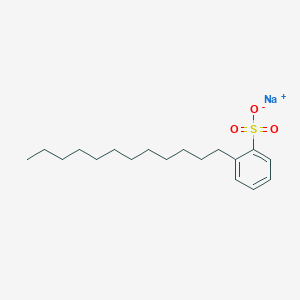
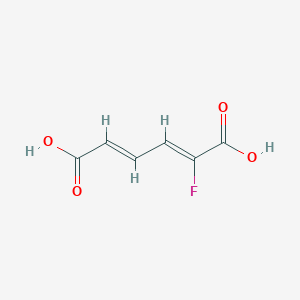

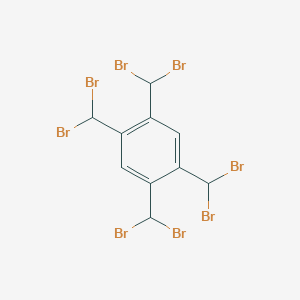
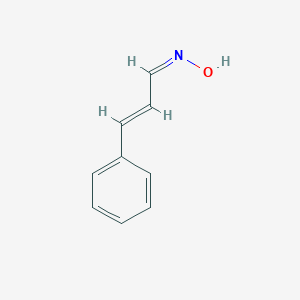
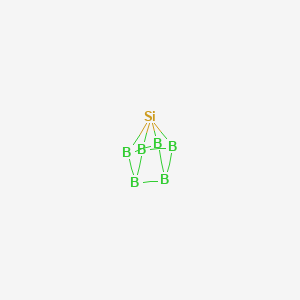
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
